molecular formula C18H18N2O2 B2803925 1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde CAS No. 953847-04-6

1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde

Cat. No.: B2803925
CAS No.: 953847-04-6
M. Wt: 294.354
InChI Key: NLCRHKWGWXYHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring fused with a carbaldehyde group and a dimethylphenoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 1H-1,3-benzodiazole-2-carbaldehyde under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde is unique due to its benzodiazole core fused with a carbaldehyde group and a dimethylphenoxyethyl substituent. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .

Properties

IUPAC Name

1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-6-5-7-14(2)18(13)22-11-10-20-16-9-4-3-8-15(16)19-17(20)12-21/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCRHKWGWXYHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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